1-(propan-2-yl)-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole
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Overview
Description
2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole core, an isopropyl group, and a prop-2-en-1-yl phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting phenoxyacetic acid with allyl alcohol in the presence of an esterification catalyst such as cerium sulfate, followed by azeotropic dehydration with benzene.
Benzodiazole Formation: The benzodiazole core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Final Coupling: The final step involves coupling the phenoxy intermediate with the benzodiazole core under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- (E)-1-Methyl-2-(prop-1-en-1-yl)disulfane
- 2-methoxy-4-(prop-2-en-1-yl)phenol
Uniqueness
2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the combination of a benzodiazole core with a prop-2-en-1-yl phenoxy moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H22N2O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-propan-2-yl-2-[(2-prop-2-enylphenoxy)methyl]benzimidazole |
InChI |
InChI=1S/C20H22N2O/c1-4-9-16-10-5-8-13-19(16)23-14-20-21-17-11-6-7-12-18(17)22(20)15(2)3/h4-8,10-13,15H,1,9,14H2,2-3H3 |
InChI Key |
WJROVRFLRZTLBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC3=CC=CC=C3CC=C |
Origin of Product |
United States |
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